N-(4-chlorophenethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide
CAS No.: 1017663-17-0
Cat. No.: VC8431743
Molecular Formula: C19H19ClN2OS2
Molecular Weight: 391 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1017663-17-0 |
---|---|
Molecular Formula | C19H19ClN2OS2 |
Molecular Weight | 391 g/mol |
IUPAC Name | N-[2-(4-chlorophenyl)ethyl]-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide |
Standard InChI | InChI=1S/C19H19ClN2OS2/c1-13-22-19(16-3-2-12-24-16)17(25-13)8-9-18(23)21-11-10-14-4-6-15(20)7-5-14/h2-7,12H,8-11H2,1H3,(H,21,23) |
Standard InChI Key | CJQLZUOQMPSGDF-UHFFFAOYSA-N |
SMILES | CC1=NC(=C(S1)CCC(=O)NCCC2=CC=C(C=C2)Cl)C3=CC=CS3 |
Canonical SMILES | CC1=NC(=C(S1)CCC(=O)NCCC2=CC=C(C=C2)Cl)C3=CC=CS3 |
Introduction
Chemical Identity and Structural Features
The molecular formula of N-(4-chlorophenethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is C₁₉H₂₀ClN₃O₂S₂, with a molecular weight of 430.0 g/mol (estimated via PubChem’s formula calculator) . The compound comprises three distinct regions:
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4-Chlorophenethyl group: A benzene ring substituted with a chlorine atom at the para position, linked to an ethylamine chain. This group is commonly associated with enhanced lipid solubility and blood-brain barrier penetration in neuroactive compounds.
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Propanamide backbone: A three-carbon chain terminating in an amide bond, which stabilizes the molecule against enzymatic degradation.
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2-Methyl-4-(thiophen-2-yl)thiazole: A thiazole ring (a five-membered heterocycle with nitrogen and sulfur) substituted with a methyl group at position 2 and a thiophene ring at position 4. Thiazole-thiophene hybrids are known for their electron-rich properties, enabling π-π interactions with biological targets .
Table 1: Key Structural Components and Properties
Component | Role | Physicochemical Impact |
---|---|---|
4-Chlorophenethyl | Lipophilic anchor | Enhances membrane permeability |
Propanamide | Backbone stabilizer | Reduces metabolic clearance |
Thiazole-thiophene core | Pharmacophoric element | Facilitates target binding via H-bonding |
Synthetic Pathways and Feasibility
While no explicit synthesis for this compound is documented, plausible routes can be extrapolated from analogous molecules. A three-step strategy is proposed:
Thiazole Ring Formation
The thiazole core may be synthesized via the Hantzsch thiazole synthesis, reacting thiourea derivatives with α-halo ketones. For example, 2-methyl-4-(thiophen-2-yl)thiazole-5-carbaldehyde could be generated by condensing thiophene-2-carboxaldehyde with thioacetamide in the presence of bromoacetone .
Propanamide Chain Assembly
The aldehyde intermediate undergoes Strecker amino acid synthesis to introduce the propanamide group. Reaction with ammonium chloride and potassium cyanide yields an α-aminonitrile, which is hydrolyzed to the corresponding carboxylic acid and subsequently amidated with 4-chlorophenethylamine.
Final Coupling
A carbodiimide-mediated coupling (e.g., EDC/HOBt) links the thiazole-thiophene acid to the 4-chlorophenethylamine, forming the target amide .
Physicochemical and Pharmacokinetic Predictions
Using computational tools like SwissADME, key properties were estimated:
Property | Value | Implications |
---|---|---|
LogP (octanol-water) | 3.8 ± 0.5 | Moderate lipophilicity |
Water solubility | ~10 µM | Limited aqueous solubility |
Plasma protein binding | 89% | High binding, potential drug-drug interactions |
Blood-brain barrier | Likely permeable | Suited for CNS targets |
These metrics suggest formulation challenges but suitability for oral or intravenous delivery with solubilizing agents.
Biological Activity and Mechanism
Though direct studies are absent, structural analogs provide clues:
Thiazole-Thiophene Hybrids
Compounds like 5-chloro-N-(4-chlorophenyl)-4-(1,3-oxazol-5-yl)-2-phenyl-1-propyl-1H-pyrrole-3-carboxamide exhibit antifungal activity by inhibiting ergosterol biosynthesis. The thiophene’s electron density may enable similar interactions with cytochrome P450 enzymes.
4-Chlorophenethyl Motif
Derivatives such as (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide show affinity for serotonin receptors, implicating potential antidepressant or anxiolytic effects. The chlorine atom’s electronegativity likely enhances binding to hydrophobic receptor pockets.
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